molecular formula C15H24N4O3 B6082009 Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate

Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate

Cat. No.: B6082009
M. Wt: 308.38 g/mol
InChI Key: LRXGGOGRSHJYOJ-UHFFFAOYSA-N
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Description

Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a piperazine moiety, making it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine intermediate.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methylpiperazin-1-yl)propanoate
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 4-(4-Methylpiperazin-1-yl)butanoic acid

Uniqueness

Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate is unique due to its specific combination of a pyrimidine ring and a piperazine moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1H-pyrimidin-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-4-22-13(20)6-5-12-11(2)16-15(17-14(12)21)19-9-7-18(3)8-10-19/h4-10H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXGGOGRSHJYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)N2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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